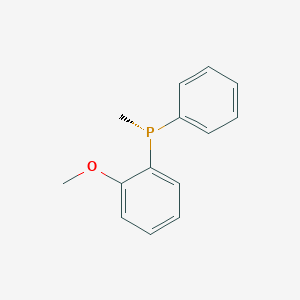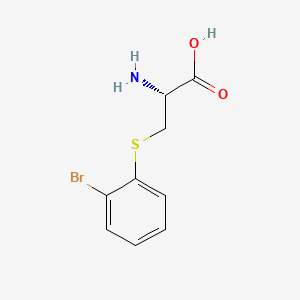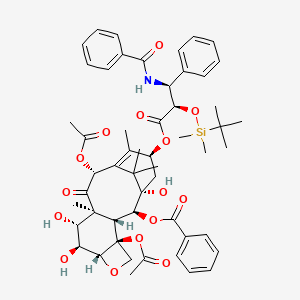![molecular formula C10H22N2O2 B13818044 tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
tert-butyl N-[tert-butyl(methyl)amino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[tert-butyl(methyl)amino]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is characterized by its tert-butyl groups, which provide steric hindrance and enhance its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[tert-butyl(methyl)amino]carbamate typically involves the reaction of tert-butyl chloroformate with tert-butyl(methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[tert-butyl(methyl)amino]carbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl groups.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of tert-butyl alcohol and the corresponding amine.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is widely used as a protecting group in organic synthesis. It helps in the selective protection of amine groups, allowing for multi-step synthesis without interference from reactive amines .
Biology: In biological research, this compound is used to protect amine groups in peptides and proteins during synthesis. It ensures that the amine groups do not react with other reagents, thus preserving the integrity of the biological molecules .
Medicine: The compound is used in the synthesis of pharmaceuticals where protection of amine groups is crucial. It helps in the development of drugs with specific functional groups that require protection during synthesis .
Industry: In the chemical industry, this compound is used in the production of polymers and other materials where selective protection of functional groups is necessary .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[tert-butyl(methyl)amino]carbamate involves the formation of a stable carbamate linkage that protects the amine group. The tert-butyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This stability is crucial in multi-step synthesis processes where selective protection and deprotection are required .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar in structure but lacks the methyl group on the amine.
N-Boc-ethanolamine: Contains a hydroxyl group instead of a methyl group.
N-Boc-1,6-diaminohexane: Contains a longer carbon chain between the amine groups.
Uniqueness: tert-Butyl N-[tert-butyl(methyl)amino]carbamate is unique due to its dual tert-butyl groups, which provide enhanced stability and steric hindrance. This makes it particularly useful in complex organic synthesis where selective protection is required .
Propiedades
Fórmula molecular |
C10H22N2O2 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
tert-butyl N-[tert-butyl(methyl)amino]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)12(7)11-8(13)14-10(4,5)6/h1-7H3,(H,11,13) |
Clave InChI |
JNIPOGVBVQFGKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



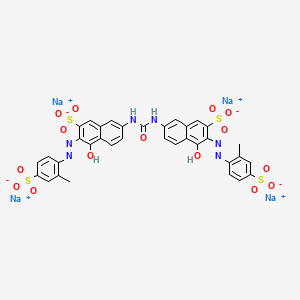
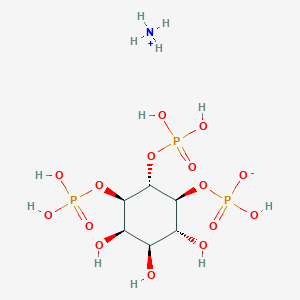
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



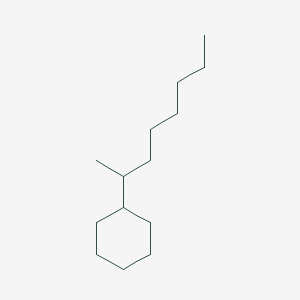

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
